![molecular formula C15H22N2 B2948882 2,5,6-Trimethyl-1-(3-methylbutyl)benzimidazole CAS No. 931338-14-6](/img/structure/B2948882.png)
2,5,6-Trimethyl-1-(3-methylbutyl)benzimidazole
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Description
2,5,6-Trimethyl-1-(3-methylbutyl)benzimidazole is a benzimidazole derivative. Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . The molecular weight of this compound is 230.355.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . A study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency .Molecular Structure Analysis
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and imidazole . The structure of 2,5,6-Trimethyl-1-(3-methylbutyl)benzimidazole can be inferred from this basic structure.Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . Benzimidazoles have been reported as corrosion inhibitors for steels, pure metals, and alloys .Mechanism of Action
Target of Action
Benzimidazole derivatives, a class to which this compound belongs, are known to interact with a variety of biological targets . These include various enzymes and receptors, and their role is often dependent on the specific substitutions on the benzimidazole ring .
Mode of Action
Benzimidazoles are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The specific interactions and resulting changes would depend on the nature of the target and the specific substitutions on the benzimidazole ring .
Biochemical Pathways
Benzimidazoles are known to affect a variety of biochemical pathways, often related to the function of their targets . The downstream effects of these interactions can vary widely, from changes in cellular metabolism to modulation of signal transduction pathways .
Result of Action
Benzimidazoles are known to have a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific effects of 2,5,6-Trimethyl-1-(3-methylbutyl)benzimidazole would depend on its specific targets and mode of action.
Action Environment
For instance, benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media .
Future Directions
properties
IUPAC Name |
2,5,6-trimethyl-1-(3-methylbutyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-10(2)6-7-17-13(5)16-14-8-11(3)12(4)9-15(14)17/h8-10H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTWGDQTHKFCCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-Trimethyl-1-(3-methylbutyl)benzimidazole |
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